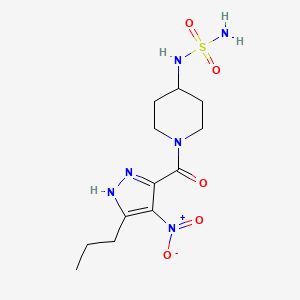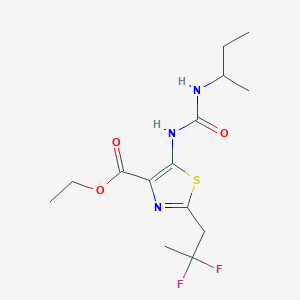![molecular formula C16H18N4O4 B7359069 Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate](/img/structure/B7359069.png)
Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate, also known as MPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP belongs to the class of pyridazine derivatives and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate selectively binds to and blocks the mGluR5, a type of glutamate receptor that is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. By blocking the mGluR5, this compound reduces the excitability of neurons and modulates the release of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on neuronal activity and synaptic plasticity. Acutely, this compound reduces the activity of neurons in the prefrontal cortex and hippocampus, two brain regions that are critical for cognitive function and emotional regulation. Chronically, this compound enhances synaptic plasticity and promotes the growth of new neurons in the hippocampus, which may contribute to its therapeutic effects on neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate has several advantages for lab experiments, including its high selectivity and potency for the mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its poor solubility in water and its potential for off-target effects on other glutamate receptors.
Orientations Futures
There are several future directions for the research on Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate. One area of interest is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of this compound. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and synaptic plasticity. Additionally, the therapeutic potential of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease, warrants further investigation.
Méthodes De Synthèse
The synthesis of Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate involves the reaction of 2-(2-aminoethyl)phenol with 2,3-dichloropyridazine in the presence of triethylamine. The resulting product is then treated with methyl chloroformate to obtain this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models. This compound has also been investigated for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and autistic-like behaviors.
Propriétés
IUPAC Name |
methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-23-15(21)13-7-8-14(20-19-13)17-9-10-18-16(22)24-11-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXJSCDNNBAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NCCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Difluoromethyl)-2-methylmorpholin-4-yl]-(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanone](/img/structure/B7358988.png)
![(2S,6R)-6-methyl-4-[3-[(4-nitrobenzoyl)amino]propanoyl]morpholine-2-carboxylic acid](/img/structure/B7358997.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-2-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359008.png)
![1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7359016.png)
![5-[[4-(6-Methylpyridin-2-yl)triazol-1-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7359022.png)
![2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7359034.png)
![3-[[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]amino]-2-cyclopentyl-3-oxopropanoic acid](/img/structure/B7359039.png)
![2-[3-[2-(2,5-Dioxoimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7359044.png)

![2-[5-(4-Ethylphenyl)-1,2-oxazole-3-carbonyl]-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7359061.png)
![4-oxo-N-(2-pyrimidin-2-ylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7359067.png)

![tert-butyl (2S,4S)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B7359071.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylpyrazol-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359072.png)